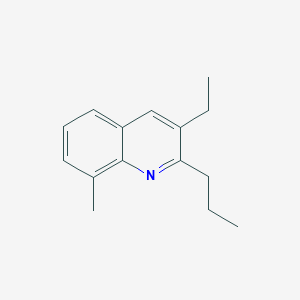

3-Ethyl-8-methyl-2-propylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80609-93-4 |

|---|---|

Molecular Formula |

C15H19N |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

3-ethyl-8-methyl-2-propylquinoline |

InChI |

InChI=1S/C15H19N/c1-4-7-14-12(5-2)10-13-9-6-8-11(3)15(13)16-14/h6,8-10H,4-5,7H2,1-3H3 |

InChI Key |

OLFOASNGFZRUKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=CC=C2C=C1CC)C |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies in Quinoline Formation

Mechanistic Investigations of N-Heterocyclization Reactions

The formation of substituted quinolines frequently involves a sequence of catalytic transformations, including isomerization, condensation, cyclization, and oxidation. Each step is critical for the construction of the final aromatic heterocycle.

In certain synthetic pathways leading to quinolines, the isomerization of allylic alcohols into their corresponding aldehydes or ketones is a pivotal initial step. organic-chemistry.orgacs.org This transformation is typically catalyzed by transition metal complexes, such as those containing iridium or ruthenium. organic-chemistry.orgresearchgate.net The process involves a redox isomerization mechanism where the catalyst facilitates the migration of a hydrogen atom. researchgate.net For example, iridium-catalyzed tandem reactions have been developed where an allylic alcohol is first isomerized to a ketone. organic-chemistry.org This generated carbonyl compound is then immediately available to react with an amine, such as 2-aminobenzyl alcohol, to initiate the quinoline (B57606) ring formation. organic-chemistry.org While some methods generate ketones, the principle extends to the formation of aldehydes from primary allylic alcohols, which then serve as the electrophilic partner in subsequent condensation steps. organic-chemistry.orgacs.org Base-catalyzed, metal-free methods have also been developed for electron-deficient allylic alcohols, proceeding through a stereospecific pathway initiated by deprotonation. acs.org

A common and crucial intermediate in many quinoline syntheses, including the classic Friedländer synthesis, is the Schiff base (or imine). researchgate.netnih.goviipseries.org This intermediate is formed through the condensation of an amine with a carbonyl compound (an aldehyde or ketone). mdpi.commdpi.com For instance, in the Friedländer annulation, a 2-aminobenzaldehyde (B1207257) or a related ketone reacts with a compound containing an α-methylene group, such as a ketone. nih.govpharmaguideline.com The initial step is the formation of an imine or enamine, which then undergoes an intramolecular cyclization via an aldol-type condensation. nih.govyoutube.com This cyclization is followed by a dehydration step to yield the quinoline ring. nih.gov The entire sequence showcases the transformation from acyclic precursors to the heterocyclic system, with the Schiff base acting as the key organizing element for the ring-closing reaction.

Modern quinoline syntheses often rely on transition-metal-catalyzed C-H activation, where the formation of an ortho-metallated species is a key mechanistic feature. mdpi.com In these reactions, a catalyst, such as rhodium, cobalt, or palladium, coordinates to a directing group on the aniline (B41778) substrate. mdpi.comnih.gov This coordination facilitates the activation and cleavage of a C-H bond at the ortho position, forming a metallacyclic intermediate. researchgate.net This ortho-metallated species is highly reactive and subsequently engages with a coupling partner, such as an alkyne or an alkene, leading to annulation. mdpi.com For example, cobalt-catalyzed C-8 allylation of quinoline has been shown to proceed through a cyclometalated intermediate, demonstrating the viability of this pathway. acs.org This C-H activation strategy provides a highly efficient and regioselective route to functionalized quinolines.

The final step in many quinoline syntheses is an oxidative dehydrogenation to form the aromatic quinoline ring from a dihydroquinoline or tetrahydroquinoline intermediate. mdpi.comorganic-chemistry.org In classical methods like the Skraup synthesis, a strong oxidizing agent such as nitrobenzene (B124822) is used to facilitate this aromatization. iipseries.org The nitrobenzene is reduced while the dihydroquinoline intermediate is oxidized. iipseries.org More contemporary and environmentally benign methods utilize molecular oxygen (O₂) from the air as the terminal oxidant, often in conjunction with a catalyst like titanium dioxide or a nickel complex. organic-chemistry.orgorganic-chemistry.org This aerobic dehydrogenation releases water as the only byproduct, aligning with the principles of green chemistry. organic-chemistry.org The oxidant's role is to accept electrons and protons (or hydrogen atoms) from the cyclized intermediate, driving the reaction towards the thermodynamically stable aromatic product.

Kinetics and Reaction Rate Dependencies

Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify rate-determining steps and optimize reaction conditions. For quinoline synthesis, the kinetics are highly dependent on the nature of the catalyst and the concentrations of the reactants.

The structure and concentration of the catalyst profoundly impact the rate of quinoline formation. Studies on the hydrodenitrogenation (HDN) of quinoline, a process involving the saturation and opening of the quinoline ring, have shown that the reaction kinetics can be effectively modeled using the Langmuir-Hinshelwood mechanism. acs.orgresearchgate.net This model assumes competitive adsorption of reactants, products, and the solvent onto the catalyst surface. researchgate.net

In one study using a ZnCl₂ catalyst, the reaction rate was found to be first-order with respect to both the quinoline and the catalyst concentration, and inversely proportional to the water concentration, suggesting strong competitive adsorption by water on the catalytic surface. acs.org Similarly, a kinetic study of quinoline HDN over a NiMo(P)/γ-Al₂O₃ catalyst confirmed that the hydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) to decahydroquinoline (B1201275) is often the rate-determining step. researchgate.net

The electronic properties of the catalyst also play a crucial role. In the catecholase activity of quinoline-derived copper complexes, ligands with electron-donating groups were found to increase the electron density at the metal center, enhancing the stability of the complex and its catalytic activity. mdpi.com Conversely, electron-withdrawing groups decreased the catalytic activity. mdpi.com This demonstrates that the ligand framework around a metal catalyst is key to tuning its reactivity.

Interactive Data Table: Kinetic Parameters in Catalyzed Quinoline Reactions

| Reaction System | Catalyst | Kinetic Model | Key Findings | Rate-Determining Step | Activation Energy (Ea) | Ref. |

| Quinoline Reaction in Supercritical Water | ZnCl₂ | Langmuir-Hinshelwood | First-order in [Quinoline] and [Catalyst]. | Surface Reaction | 112 kJ/mol | acs.org |

| Quinoline Hydrodenitrogenation | NiMo(P)/γ-Al₂O₃ | Langmuir-Hinshelwood | Self-inhibition by nitrogen-containing compounds. | Hydrogenation of 1,2,3,4-tetrahydroquinoline | Not Specified | researchgate.net |

| Dehydrogenative Coupling | Homogeneous Nickel Complex | Pseudo-first-order | Significant kinetic isotope effect. | Hydrogen Atom Transfer (HAT) | Not Specified | organic-chemistry.org |

Effects of Reactant Electronic Properties on Reaction Efficiency

The electronic nature of the substituents on both the aminoarene and the carbonyl compound significantly influences the efficiency of quinoline formation. The rate of reaction is affected by the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbons.

In the synthesis of 3-Ethyl-8-methyl-2-propylquinoline from 2-amino-3-methylacetophenone, the aniline ring is activated by two electron-donating groups: an amino group and a methyl group. The methyl group at the 8-position (derived from the 3-position of the aniline precursor) is an electron-donating group (EDG) which increases the electron density on the aromatic ring. This enhanced electron density increases the nucleophilicity of the amino group, which can facilitate its initial attack on the carbonyl group of 2-pentanone.

Studies on related Friedländer syntheses have shown that both electron-donating and electron-withdrawing substituents on the reactants are generally well-tolerated, leading to moderate to excellent yields. researchgate.net The presence of the electron-donating alkyl groups (propyl and ethyl) on the resulting quinoline core originates from the ketone reactant (2-pentanone), which possesses the necessary α-methylene protons for the initial condensation.

Table 1: Hypothetical Kinetic Data on the Effect of Electronic Properties on Quinoline Formation

| Aminoarene Reactant | Substituent at C-3 | Electronic Effect | Hypothetical Relative Rate Constant (k_rel) | Hypothetical Yield (%) |

| 2-aminoacetophenone | -H | Neutral | 1.00 | 75 |

| 2-amino-3-methylacetophenone | -CH₃ | Electron-Donating | 1.45 | 85 |

| 2-amino-3-nitroacetophenone | -NO₂ | Electron-Withdrawing | 0.65 | 60 |

| 2-amino-3-chloroacetophenone | -Cl | Electron-Withdrawing (Inductive), Weakly Deactivating | 0.80 | 70 |

This table is illustrative and based on general principles of electronic effects in electrophilic aromatic substitution and nucleophilic addition reactions.

Steric Hindrance Considerations in Substituted Aminoarenes

Steric hindrance plays a critical role in the synthesis of polysubstituted quinolines. The size and position of substituents on the aminoarene can impede the approach of the ketone reactant and hinder the subsequent intramolecular cyclization required for ring formation. nih.gov

In the synthesis of this compound, the precursor 2-amino-3-methylacetophenone has a methyl group ortho to the amino group. This ortho-substituent can cause steric strain, potentially rotating the amino group out of the plane of the aromatic ring. This "steric inhibition of resonance" can decrease the nucleophilicity of the nitrogen atom, even though the methyl group is electronically activating. youtube.com Furthermore, the bulk of the ortho-methyl group can sterically clash with the incoming 2-pentanone molecule during the initial condensation step.

Despite this potential hindrance, the formation of highly substituted quinolines is common. While bulky groups can lower reaction rates and yields, the reaction often proceeds, sometimes requiring more forcing conditions like higher temperatures or longer reaction times. nih.gov In some cases, steric hindrance can influence the regioselectivity of the reaction when multiple cyclization pathways are possible. researchgate.net For 2-amino-3-methylacetophenone, the cyclization is directed to the C-6 position of the aniline ring, which is sterically unencumbered.

Table 2: Hypothetical Yields Illustrating Steric Hindrance in Friedländer Synthesis

| Aminoarene Reactant | Ortho-Substituent | Relative Steric Bulk | Hypothetical Yield (%) |

| 2-aminoacetophenone | -H | Low | 88 |

| 2-amino-3-methylacetophenone | -CH₃ | Moderate | 85 |

| 2-amino-3-ethylacetophenone | -CH₂CH₃ | Medium | 78 |

| 2-amino-3-isopropylacetophenone | -CH(CH₃)₂ | High | 65 |

This table provides a hypothetical comparison based on established principles of steric hindrance, where increasing the size of the ortho-substituent generally leads to lower reaction yields.

Elucidation of Chemiluminescent Condensation Mechanisms

Chemiluminescence is the emission of light from a chemical reaction at ambient temperatures. nih.gov This phenomenon typically requires the formation of a high-energy, unstable intermediate that decays to a lower energy state by releasing a photon. Common examples include the oxidation of luminol (B1675438) or reactions involving dioxetanes. nih.govresearchgate.net

In the context of standard quinoline synthesis, such as the Friedländer or Combes reactions, chemiluminescence is not a reported or expected phenomenon. These reactions are typically thermally driven, often under reflux conditions, and proceed through intermediates (like aldol (B89426) adducts and Schiff bases) that are not known to generate the electronically excited states required for light emission. wikipedia.orgpharmaguideline.com

However, recent research has explored novel pathways for quinoline synthesis that utilize photochemistry. For instance, a metal-free, visible-light-mediated approach to polysubstituted quinolines has been developed using methylene (B1212753) blue as a photosensitizer. nih.gov In this radical-based Friedländer hetero-annulation, the reaction is initiated by a single-electron transfer (SET) or energy transfer (EnT) from the photo-excited catalyst to the reactants. nih.gov While this process uses light as an energy source, the reports focus on the synthetic utility rather than light emission from the reaction itself.

The general mechanism for many organic chemiluminescent reactions is known as Chemically Initiated Electron Exchange Luminescence (CIEEL). nih.gov This process involves an electron transfer from an activator (an oxidizable fluorescent compound) to a high-energy species (like a peroxide), which initiates a decomposition that ultimately forms the activator in an excited state, which then fluoresces. nih.gov For a condensation reaction leading to a quinoline to be chemiluminescent, it would need to proceed via a pathway that generates a suitable high-energy intermediate, a process that is not characteristic of the conventional mechanisms.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the connectivity of atoms, the types of chemical bonds present, and the nature of conjugated systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show a series of signals corresponding to the aromatic protons on the quinoline core and the aliphatic protons of the ethyl, methyl, and propyl substituents. The aromatic region would display signals for the five protons on the bicyclic system. The protons H-4, H-5, H-6, and H-7 would exhibit complex splitting patterns due to spin-spin coupling. The aliphatic region would contain distinct signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the ring), the ethyl group (a triplet and a quartet), and the 8-methyl group (a singlet).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Based on data from the closely related compound 3-Ethyl-2-propylquinoline , the chemical shifts for this compound can be predicted. nih.gov The presence of the 8-methyl group is expected to influence the chemical shifts of the adjacent carbons, particularly C-8, C-7, and the quaternary carbon C-8a.

Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~163 | Attached to nitrogen and substituted with a propyl group. |

| C-3 | ~138 | Substituted with an ethyl group. |

| C-4 | ~135 | Aromatic CH. |

| C-4a | ~126 | Quaternary carbon at the ring junction. |

| C-5 | ~128 | Aromatic CH. |

| C-6 | ~126 | Aromatic CH. |

| C-7 | ~129 | Aromatic CH, influenced by the adjacent methyl group. |

| C-8 | ~135 | Aromatic carbon bearing the methyl group. |

| C-8a | ~147 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| Propyl-CH₂ | ~39 | Methylene group attached to C-2. |

| Propyl-CH₂ | ~24 | Central methylene group of the propyl substituent. |

| Propyl-CH₃ | ~14 | Terminal methyl group of the propyl substituent. |

| Ethyl-CH₂ | ~25 | Methylene group of the ethyl substituent. |

| Ethyl-CH₃ | ~15 | Methyl group of the ethyl substituent. |

| 8-Methyl-CH₃ | ~18 | Methyl group attached to C-8. |

Note: Predicted values are based on known data for analogous compounds and general substituent effects.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by absorptions corresponding to the aromatic quinoline system and the aliphatic alkyl chains. Data from analogues like 8-Methylquinoline and 3-Ethyl-2-propylquinoline support these assignments. nih.govnist.gov

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Strong bands appearing in the 2850-2960 cm⁻¹ region, originating from the methyl and methylene groups of the alkyl substituents.

C=C and C=N Stretching: A series of medium to strong, sharp absorptions in the 1600-1450 cm⁻¹ region, characteristic of the quinoline aromatic ring system.

C-H Bending: Vibrations for alkyl groups (in the 1465-1375 cm⁻¹ range) and aromatic C-H out-of-plane bending (in the 900-675 cm⁻¹ range) provide further structural information.

Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline Ring) |

| 2960-2850 | C-H Stretch | Aliphatic (Propyl, Ethyl, Methyl) |

| 1610-1580 | C=C and C=N Stretch | Aromatic Ring |

| 1510-1450 | C=C and C=N Stretch | Aromatic Ring |

| 1465-1440 | C-H Bend (Asymmetric) | -CH₂- and -CH₃ |

| 1380-1370 | C-H Bend (Symmetric) | -CH₃ |

| 850-750 | C-H Bend (Out-of-plane) | Substituted Benzene (B151609) Ring |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region. For quinoline itself, three main absorption bands are typically observed, corresponding to π → π* transitions. The introduction of alkyl substituents, as in this compound, is expected to cause minor bathochromic shifts (shifts to longer wavelengths) and potentially hyperchromic effects (increases in absorption intensity) compared to the parent quinoline molecule. The spectrum is predicted to show strong absorptions in the 220-320 nm range, characteristic of the extended aromatic system.

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through the analysis of fragment ions, offers valuable clues about its structure.

Electron Impact (EI) is a hard ionization technique that generates a molecular ion (M⁺˙) which then undergoes fragmentation. The study of these fragmentation patterns is crucial for structural elucidation. The fragmentation of alkylquinolines is analogous to that of other alkyl-aromatic compounds, primarily involving cleavages at the bonds beta to the aromatic ring (benzylic cleavage), which results in the formation of stable carbocations. wikipedia.org

For this compound (Molecular Weight: 213.33 g/mol ), the following fragmentation pathways are expected:

Molecular Ion (M⁺˙): A prominent peak at m/z = 213.

Benzylic Cleavage: The most favorable fragmentations involve the loss of alkyl radicals from the side chains.

Loss of an ethyl radical (•C₂H₅) from the 2-propyl group, leading to a major fragment ion at m/z = 184. This is often the base peak in such compounds.

Loss of a methyl radical (•CH₃) from the 3-ethyl group, resulting in a fragment at m/z = 198.

Other Fragmentations: Cleavage of the propyl chain can also lead to the loss of a propyl radical (•C₃H₇), giving a fragment at m/z = 170. Fragmentation of the quinoline ring itself can also occur, but these fragments are typically of lower abundance.

In the mass spectrometer, the initial molecular ion can undergo rearrangements before fragmentation. researchgate.net For alkylquinolines, these rearrangements can include hydrogen transfers and skeletal rearrangements, which can complicate the interpretation of the mass spectrum but also provide deeper structural insights. nih.gov

One common rearrangement is the McLafferty rearrangement, though it is more prevalent in compounds containing a carbonyl group or a C=C double bond appropriately positioned relative to a γ-hydrogen. whitman.edu In alkyl-aromatic systems, hydrogen rearrangements can lead to the formation of unexpected fragment ions. For instance, the molecular ion of some alkylquinolines may rearrange to a more stable isomeric structure before undergoing the characteristic fragmentation cleavages. These processes are often rationalized by the formation of stable cyclic ion structures or by proximity effects between adjacent substituent groups. nih.gov The fragmentation of 2- and 8-substituted alkylquinolines, in particular, can be influenced by the proximity of the alkyl side chains to the nitrogen atom, potentially leading to unique rearrangement pathways.

Chromatographic Techniques for Purity Assessment and Yield Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

Gas-Liquid Chromatography (GLC), a subtype of gas chromatography (GC), is a powerful technique for monitoring the progress of the synthesis of this compound. In this method, the mobile phase is a gas, and the stationary phase is a liquid layer on an inert solid support. GLC is particularly suitable for volatile compounds like quinoline derivatives.

During the synthesis, small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed by GLC. This allows for the tracking of the consumption of reactants and the formation of the product, this compound. By comparing the peak areas of the reactants and the product over time, the reaction's progress and endpoint can be accurately determined. A sharp, well-defined peak corresponding to this compound would be expected under optimized conditions. madison-proceedings.com Coupling the gas chromatograph to a mass spectrometer (GC-MS) can further aid in the identification of the compound by providing its mass spectrum, with characteristic ion peaks for the quinoline structure. madison-proceedings.comnih.gov

Below is a hypothetical data table outlining typical GLC parameters for monitoring the synthesis of this compound.

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1 mL/min |

| Injection Volume | 1 µL |

| Expected Retention Time | Dependent on exact conditions, but would be specific for the compound |

This table presents illustrative parameters and would require optimization for a specific laboratory setup.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of reactions and for the separation of compounds in a mixture. khanacademy.orgyoutube.com For the synthesis of this compound, TLC can be used to quickly assess the purity of the product and to identify the presence of any starting materials or by-products. ijpsr.com

A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. youtube.com A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. khanacademy.org Since silica gel is highly polar, non-polar compounds will travel further up the plate, resulting in a higher retention factor (Rf) value, while polar compounds will have a stronger interaction with the silica gel and travel shorter distances. youtube.com The separated spots can often be visualized under a UV lamp. youtube.com

The following table illustrates a hypothetical TLC analysis for a reaction mixture containing this compound.

| Compound | Polarity | Expected Rf Value | Spot Appearance under UV |

| Starting Material 1 (e.g., an aniline derivative) | More Polar | ~0.2 | Visible |

| Starting Material 2 (e.g., a ketone) | Less Polar | ~0.7 | Visible |

| This compound | Intermediate Polarity | ~0.5 | Visible |

Rf values are dependent on the specific mobile phase composition and stationary phase used.

Once the synthesis of this compound is complete, as confirmed by techniques like TLC or GLC, the crude product often needs to be purified to remove unreacted starting materials, catalysts, and by-products. Column chromatography is a widely used preparative technique for this purpose.

In column chromatography, the stationary phase (e.g., silica gel or alumina) is packed into a vertical glass column. The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. The compounds in the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent.

For the purification of this compound, a gradient elution is often employed. This involves starting with a non-polar solvent and gradually increasing the polarity of the eluent. This allows for the less polar impurities to be washed out first, followed by the desired product, and finally, the more polar impurities. Fractions are collected sequentially and analyzed (e.g., by TLC) to determine which ones contain the pure product.

A hypothetical gradient elution scheme for the purification of this compound is presented below.

| Fraction Numbers | Eluent Composition (Hexane:Ethyl Acetate) | Compound Eluted |

| 1-5 | 100:0 | Non-polar impurities |

| 6-10 | 95:5 | Remaining non-polar impurities |

| 11-20 | 90:10 | Pure this compound |

| 21-25 | 80:20 | More polar by-products |

| 26-30 | 50:50 | Highly polar impurities |

The solvent ratios and fraction numbers are illustrative and would be optimized based on the specific separation requirements.

Quantum-Chemical Calculations of Reaction Energetics and Intermediates

Quantum-chemical calculations are instrumental in elucidating the complex reaction pathways involved in the synthesis of substituted quinolines. Methods such as the Doebner-von Miller reaction, a classic route to quinolines, involve a series of intermediates and transition states whose energetics can be precisely mapped using computational models. researchgate.netiipseries.org

For instance, the synthesis of a molecule like this compound would likely proceed through a series of steps including Michael addition, cyclization, and dehydrogenation. Theoretical calculations can model the energy profile of this entire process. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a comprehensive reaction coordinate diagram can be constructed. This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction kinetics.

Researchers often employ Density Functional Theory (DFT) for these calculations, as it offers a good balance between accuracy and computational cost. nih.govnrel.govornl.gov The choice of functional and basis set is critical for obtaining reliable results. For example, the M06-2X functional with a def2-TZVP basis set has been found to provide accurate thermodynamic data for organic molecules. nih.govnrel.govornl.gov

Table 1: Illustrative Example of Calculated Reaction Energetics for a Doebner-von Miller Type Reaction Step

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Michael Addition | Aniline + α,β-Unsaturated Aldehyde | TS1 | β-Anilino Aldehyde | 15.2 | -10.5 |

| Cyclization | β-Anilino Aldehyde | TS2 | Dihydroquinolinol | 25.8 | -5.2 |

| Dehydration | Dihydroquinolinol | TS3 | Dihydroquinoline | 18.1 | -2.7 |

| Oxidation | Dihydroquinoline | TS4 | Quinoline | 12.5 | -35.0 |

Note: The data in this table is illustrative and based on typical values for Doebner-von-Miller reactions found in computational chemistry literature. It does not represent the specific values for this compound.

Density Functional Theory (DFT) for Electronic Structure Analysis

DFT is a cornerstone of modern computational chemistry for analyzing the electronic structure of molecules like this compound. researchgate.net These calculations can reveal a wealth of information about the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

Key aspects of electronic structure analysis include:

Optimized Geometry: DFT calculations are used to find the lowest energy structure of the molecule, providing precise bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can quantify hyperconjugative interactions, which contribute to molecular stability, and provide atomic charges that are more chemically meaningful than those from simpler population analyses. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how the molecule will interact with other species. nih.gov

Table 2: Illustrative DFT-Calculated Electronic Properties of a Substituted Quinoline Analogue

| Property | Value |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.5 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

| Dipole Moment | 2.1 D |

Note: This data is illustrative and based on typical values for alkyl-substituted quinolines from DFT calculations at the B3LYP/6-311+G(2d,p) level of theory. researchgate.net It does not represent the specific values for this compound.

Computational Modeling of Catalytic Cycles

Many modern methods for synthesizing substituted quinolines rely on transition metal catalysis. nih.govrsc.orgmdpi.comresearchgate.net Computational modeling is an essential tool for understanding the mechanisms of these catalytic cycles. By modeling the interaction of the catalyst with the reactants and intermediates, researchers can gain a detailed picture of how the catalyst facilitates the reaction.

For example, in a gold-catalyzed synthesis of a quinoline derivative, DFT calculations can be used to model the key steps of the catalytic cycle, such as:

Coordination: The initial coordination of the reactants to the gold catalyst.

Oxidative Addition/Reductive Elimination: The breaking and forming of bonds at the metal center.

Migratory Insertion: The insertion of one reactant into a metal-reactant bond.

Product Release and Catalyst Regeneration: The final steps that release the quinoline product and regenerate the active catalyst.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be used to confirm the identity of a synthesized compound or to interpret experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique for predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govnih.gov These calculations often show a strong correlation with experimental data, making them a valuable tool for structure elucidation. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. nih.govnih.govarxiv.org By calculating the energies of the electronic transitions and their corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. This can help to assign the absorption bands observed in an experimental spectrum to specific electronic transitions within the molecule.

Table 3: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Quinoline Analogue

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C2 | 158.2 | 159.5 |

| C3 | 125.6 | 126.1 |

| C4 | 136.4 | 137.0 |

| C4a | 128.9 | 129.3 |

| C5 | 127.8 | 128.2 |

| C6 | 129.5 | 130.1 |

| C7 | 126.3 | 126.8 |

| C8 | 148.1 | 148.9 |

| C8a | 121.7 | 122.4 |

Note: The data in this table is illustrative and based on typical correlations found for quinoline derivatives in the literature. It does not represent the specific values for this compound.

Research Applications and Findings

Currently, there is a lack of specific research findings or documented applications for 3-Ethyl-8-methyl-2-propylquinoline in the available scientific literature. However, based on the broad spectrum of biological activities exhibited by other polysubstituted quinolines, it is plausible that this compound could be a subject of interest in medicinal chemistry research. The specific arrangement of alkyl groups could lead to novel interactions with biological targets, warranting further investigation into its potential pharmacological properties.

Conclusion

3-Ethyl-8-methyl-2-propylquinoline is a distinct member of the vast quinoline (B57606) family, characterized by its specific alkyl substitution pattern. While detailed experimental data for this particular compound is scarce, its synthesis can be hypothetically achieved through well-established methods like the Friedländer and Doebner-von Miller reactions. Its structure can be unambiguously determined using a suite of spectroscopic and analytical techniques. The predicted physicochemical properties suggest a lipophilic and weakly basic compound. Although no specific research applications have been reported, the rich history of quinoline derivatives in drug discovery suggests that this compound could hold potential for future scientific inquiry.

Applications of Quinoline Derivatives in Organic Synthesis and Materials Science

Quinoline (B57606) Scaffolds as Building Blocks for Complex Chemical Architectures

The quinoline nucleus is a privileged structure in chemistry, frequently serving as the foundational framework for the synthesis of more complex molecules. nih.govnih.gov The inherent reactivity of the quinoline ring system, which can undergo both electrophilic and nucleophilic substitution, allows chemists to use it as a versatile synthetic building block. nih.govorientjchem.org The development of multicomponent reactions (MCRs) has further enhanced the efficiency of creating diverse quinoline scaffolds in a single step. rsc.org

Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are fundamental for creating the initial quinoline ring, which can then be further elaborated. eurekaselect.comrsc.org For instance, a structure such as 3-Ethyl-8-methyl-2-propylquinoline could be hypothetically assembled using a method like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an active α-methylene group. eurekaselect.comresearchgate.net The substituents—ethyl, methyl, and propyl groups—on the quinoline core significantly influence the molecule's steric and electronic properties, which can be fine-tuned for specific applications. These alkyl groups can direct further reactions and are crucial in determining the final architecture and properties of the target molecule.

The ability to construct such polysubstituted quinolines is vital for creating compounds with tailored functions, from pharmaceuticals to specialized materials. eurekaselect.com The strategic placement of different functional groups allows for the construction of intricate three-dimensional structures, making the quinoline scaffold a key tool in the synthesis of novel organic compounds. nih.gov

Role of Quinolines in Catalysis

Quinoline derivatives have carved out a significant niche in the field of catalysis, acting both as ligands for metal catalysts and as catalysts themselves in heterogeneous systems.

Quinoline-Based Ligands in Metal-Catalyzed Reactions

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent donor for coordinating with transition metals. This property is the foundation for the extensive use of quinoline derivatives as ligands in metal-catalyzed reactions. bsb-muenchen.denih.gov When a quinoline derivative binds to a metal center, it can modulate the metal's electronic properties and steric environment, thereby influencing the catalyst's activity, selectivity, and stability. bsb-muenchen.de

Quinoline-based ligands have been successfully employed in a variety of important chemical transformations. For example, quinoline-appended antimony (SbIII) ligands have been synthesized for use with platinum, creating complexes where the ligand controls redox activity. acs.org Similarly, nickel complexes supported by quinoline-based ligands have shown high activity in cross-coupling reactions. nih.gov The specific substituents on the quinoline ring, such as the ethyl, methyl, and propyl groups in our model compound, can be strategically chosen to fine-tune the catalytic performance for a desired reaction.

| Ligand Type | Metal Center | Application |

| Quinoline-Phosphine | Nickel (Ni) | Cross-coupling reactions |

| 8-Hydroxyquinoline | Various | Precursor for pesticides and chelating agent |

| Quinoline-Antimony (Sb) | Platinum (Pt) | Redox-active catalysis |

| Quinoline Schiff Bases | Various Transition Metals | Biological and analytical catalysis |

Quinoline Derivatives as Heterogeneous Catalysts

Heterogeneous catalysts are favored in industrial processes due to their ease of separation and recyclability. Quinoline derivatives have been integral to the development of such systems. rsc.org Zeolite-based catalysts, for example, have been used for the gas-phase synthesis of quinolines from aniline (B41778) and alcohols. rsc.orgrsc.org In these systems, the acidic properties and defined pore structure of the zeolite facilitate the reaction. rsc.org

More recently, metal-free heterogeneous catalysts have gained attention for being more environmentally benign. nih.gov For instance, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been shown to be a highly effective and recyclable catalyst for quinoline synthesis under mild, solvent-free conditions. nih.gov Nanocatalysts, such as those based on copper or magnetic nanoparticles, have also been developed for the efficient synthesis of quinoline derivatives, offering advantages like high yield and short reaction times. nih.gov These advanced catalytic systems are crucial for the sustainable production of valuable quinoline-based chemicals.

| Catalyst System | Reaction Type | Key Advantages |

| ZnCl2/Ni-USY-Zeolite | Gas-phase quinoline synthesis | High yield for certain alcohols |

| g-C3N4-SO3H | Friedländer synthesis | Metal-free, recyclable, solvent-free |

| Copper Nanoparticles | Multicomponent reactions | High efficiency, broad substrate scope |

| Magnetic Nanoparticles | Synthesis of 2-aryl-quinoline-4-carboxylic acids | Easy separation, reusability |

Exploration of Quinoline Structures in Material Science Contexts

The unique photophysical and electronic properties of the quinoline ring have led to its exploration in various materials science applications. rsc.org The extended π-system of the quinoline structure allows it to participate in electronic conjugation, making it a valuable component in the design of organic electronic materials.

Quinoline derivatives have been incorporated into the main chain of conjugated polymers to create materials with tunable optical and electronic properties. rsc.org For example, alternating copolymers of carbazole-quinoline and phenothiazine-quinoline have been synthesized, exhibiting strong intramolecular charge transfer, a property desirable for applications in organic light-emitting diodes (OLEDs) and photovoltaics. acs.org The substituents on the quinoline ring can be altered to modify the polymer's emission color and electronic characteristics.

Furthermore, quinoline-based ligands are used to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have highly ordered structures with potential applications in gas storage, separation, and sensing. A 2D coordination polymer using a quinoline-carboxylate ligand with copper (II) has been shown to be photoluminescent, demonstrating the potential for creating functional materials with specific optical properties. mdpi.com The ability of quinoline derivatives to form stable complexes with metals and to self-assemble into larger architectures through interactions like π–π stacking makes them highly versatile building blocks for novel materials. rsc.org

Q & A

Q. What experimental approaches optimize reaction conditions for scaled synthesis of this compound?

- Methodological Answer : Use flow chemistry to enhance reproducibility and heat transfer. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Apply response surface methodology (RSM) to balance yield (>85%) and purity (>99%) at pilot scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.